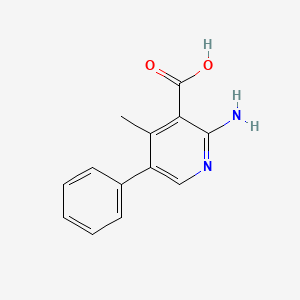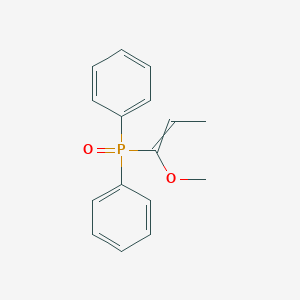![molecular formula C13H19NO2 B14421833 3-[2-(Diethylamino)ethoxy]benzaldehyde CAS No. 81068-24-8](/img/structure/B14421833.png)
3-[2-(Diethylamino)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Diethylamino)ethoxy]benzaldehyde is an organic compound with the molecular formula C13H19NO2 It is a benzaldehyde derivative, characterized by the presence of a diethylamino group and an ethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the diethylaminoethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Diethylamino)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[2-(Diethylamino)ethoxy]benzoic acid.
Reduction: 3-[2-(Diethylamino)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Diethylamino)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(Diethylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The diethylamino group can interact with various biological molecules, potentially affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Dimethylamino)ethoxy]benzaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-[2-(Diethylamino)ethoxy]benzaldehyde: Similar structure but with the diethylaminoethoxy group at the 4-position instead of the 3-position.
3-Allyl-2-[2-(Diethylamino)ethoxy]benzaldehyde: Similar structure but with an additional allyl group.
Uniqueness
3-[2-(Diethylamino)ethoxy]benzaldehyde is unique due to the specific positioning of the diethylaminoethoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
81068-24-8 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)8-9-16-13-7-5-6-12(10-13)11-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
ZTYOHCWQWNLXTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


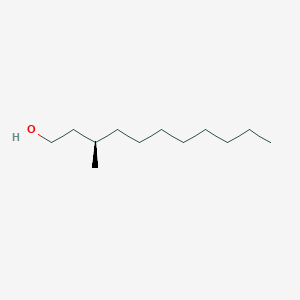
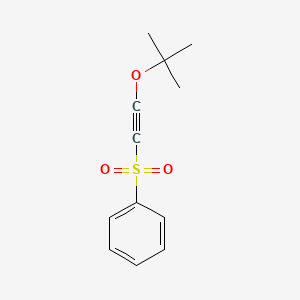

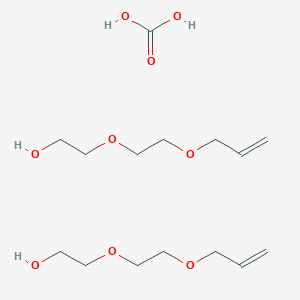
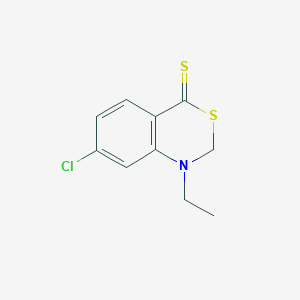
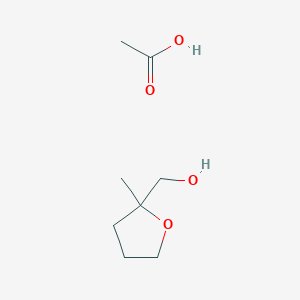
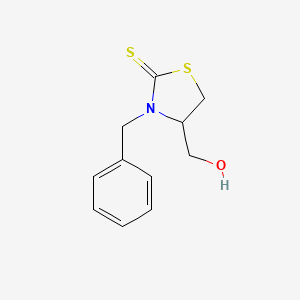
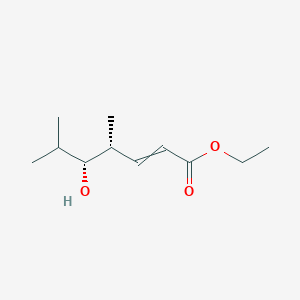
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
